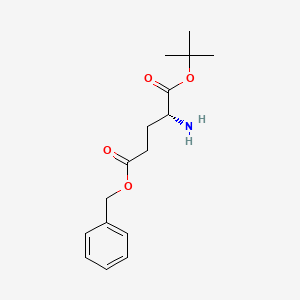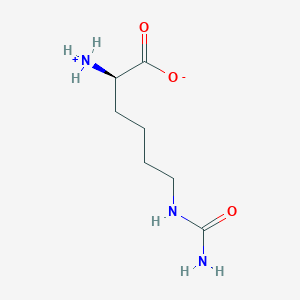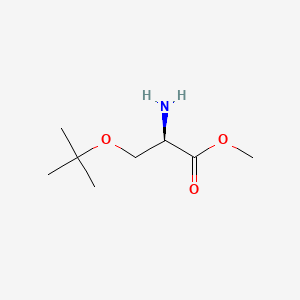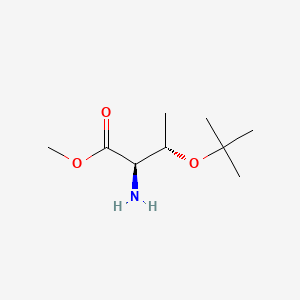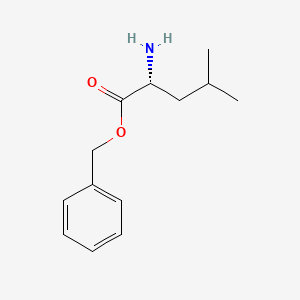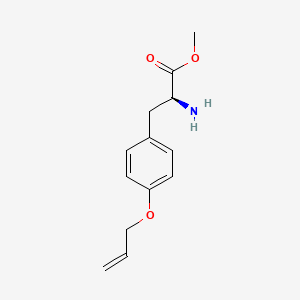
O-Allyltyrosine methyl ester
Descripción general
Descripción
O-Allyltyrosine methyl ester is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality O-Allyltyrosine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Allyltyrosine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
HIV-1 Integrase Inhibition
O-Allyltyrosine-based tripeptides, including derivatives of O-Allyltyrosine methyl ester, have been identified as inhibitors of HIV-1 integrase. These compounds exhibit significant inhibitory activity, with modifications to the tripeptide structure leading to enhanced efficacy. For instance, one study noted that incorporating a lysine residue and extended hydrophilic chains with a terminal methyl ester was advantageous, resulting in a compound with an IC50 value of 2.5 μM for specifically inhibiting the HIV-1 integrase strand-transfer reaction (Dalton et al., 2016).
Biodiesel Fuel Production
While not directly involving O-Allyltyrosine methyl ester, studies on the production of biodiesel fuels from waste frying oil (WFO) have utilized methyl esters. These esters are tested in diesel engines, showing comparable performance to traditional diesel fuel but with reduced emissions of CO, CO2, NOx, and smoke (Utlu & Koçak, 2008).
Thermolytic Reactions
Research on the thermolysis of esters like allyl acetate, closely related to O-Allyltyrosine methyl ester, reveals that these reactions proceed via free radicals, with allyl-oxygen homolysis being a probable initial step. The main decomposition products identified include carbon dioxide, 1-butene, carbon monoxide, and methane (Louw & Kooyman, 2010).
Esterification for Gas Chromatographic Analysis
In lipid research, esterification techniques using boron fluoride-methanol are employed to prepare fatty acid methyl esters and dimethylacetals suitable for gas chromatographic analysis. This method is applicable to a wide range of lipids, including triglycerides and free fatty acids (Morrison & Smith, 1964).
Biodegradation of Pesticides
Esterases, which catalyze the hydrolysis of ester bonds, play a significant role in the biodegradation of organophosphate, carbamate, and pyrethroid pesticides, all of which contain ester bonds in their structures. Understanding the mechanisms of esterases can enhance the removal of these pesticides from the environment (Bhatt et al., 2021).
Fluorescent Sensing
A fluorescent sensor for methyl parathion, a pesticide, was developed using L-tyrosine methyl ester functionalized carbon dots. This demonstrates the potential use of methyl ester derivatives in the development of sensitive and selective detection systems for various compounds (Hou et al., 2015).
Propiedades
IUPAC Name |
methyl (2S)-2-amino-3-(4-prop-2-enoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-8-17-11-6-4-10(5-7-11)9-12(14)13(15)16-2/h3-7,12H,1,8-9,14H2,2H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZATVIJICRYKPA-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCC=C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)OCC=C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Allyltyrosine methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxy-3-oxanyl]acetamide](/img/structure/B7839039.png)

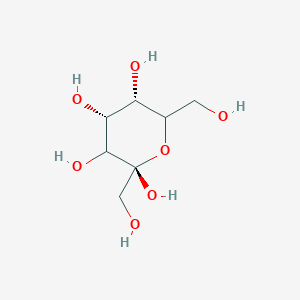

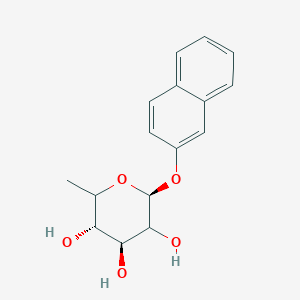
![4-methyl-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-2-one](/img/structure/B7839079.png)
![(2S,4S,5S)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B7839092.png)

